molecular formula C7H4ClF2NO4S B1267180 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene CAS No. 2488-54-2

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene

Cat. No.: B1267180
CAS No.: 2488-54-2
M. Wt: 271.63 g/mol
InChI Key: JOZYBWSIYOLHHH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene involves several steps, typically starting with the nitration of a suitable benzene derivative. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to introduce the nitro group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation . Major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and difluoromethanesulfonyl groups contribute to the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

1-Chloro-4-difluoromethanesulfonyl-2-nitrobenzene can be compared with other similar compounds such as:

    1-Chloro-4-methanesulfonyl-2-nitrobenzene: Lacks the difluoro substitution, which may affect its reactivity and stability.

    1-Bromo-4-difluoromethanesulfonyl-2-nitrobenzene: The bromo group can lead to different reactivity patterns compared to the chloro group.

    1-Chloro-4-difluoromethanesulfonyl-2-aminobenzene:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-chloro-4-(difluoromethylsulfonyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZYBWSIYOLHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304580
Record name 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene
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Molecular Weight

271.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2488-54-2
Record name NSC166348
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Record name 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-difluoromethanesulfonyl-2-nitrobenzene
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